3-Amino-1-(quinolin-3-yl)propan-1-one
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Overview
Description
3-Amino-1-(quinolin-3-yl)propan-1-one is a compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-(quinolin-3-yl)propan-1-one typically involves the reaction of quinoline derivatives with appropriate amines under controlled conditions. One common method involves the use of quinoline-3-carbaldehyde as a starting material, which undergoes reductive amination with an appropriate amine to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-1-(quinolin-3-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted quinoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various electrophiles and nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions include quinoline-3-carboxylic acids, quinoline alcohols, and substituted quinoline derivatives .
Scientific Research Applications
3-Amino-1-(quinolin-3-yl)propan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as a biological probe or inhibitor in various biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3-Amino-1-(quinolin-3-yl)propan-1-one involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-(Quinolin-3-yl)ethanone: Another quinoline derivative with similar structural features.
3-Aminoquinoline: A simpler analogue with a similar amino group attached to the quinoline ring.
Quinoline-3-carboxylic acid: A derivative formed through the oxidation of 3-Amino-1-(quinolin-3-yl)propan-1-one.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H12N2O |
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Molecular Weight |
200.24 g/mol |
IUPAC Name |
3-amino-1-quinolin-3-ylpropan-1-one |
InChI |
InChI=1S/C12H12N2O/c13-6-5-12(15)10-7-9-3-1-2-4-11(9)14-8-10/h1-4,7-8H,5-6,13H2 |
InChI Key |
VDRKTTOANXXOKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C(=O)CCN |
Origin of Product |
United States |
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